molecular formula C5H8O2S B103254 Tetrahydrothiophene-2-carboxylic acid CAS No. 19418-11-2

Tetrahydrothiophene-2-carboxylic acid

Cat. No.: B103254
CAS No.: 19418-11-2
M. Wt: 132.18 g/mol
InChI Key: MZOYMQRKTJRHGJ-UHFFFAOYSA-N
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Description

Tetrahydrothiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C5H8O2S . It features a five-membered ring structure containing four methylene groups and a sulfur atom. This compound is a derivative of thiophene, a heterocyclic compound known for its aromatic properties. This compound is of significant interest due to its diverse applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrothiophene-2-carboxylic acid typically involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another common method is the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate .

Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions using readily available starting materials and efficient catalysts to ensure high yields and purity. The process is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Tetrahydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and halides are used under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

Uniqueness: Tetrahydrothiophene-2-carboxylic acid is unique due to the presence of both a sulfur atom and a carboxylic acid group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

thiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOYMQRKTJRHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332051
Record name TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19418-11-2
Record name TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiolane-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: Why is the stereochemistry of Tetrahydrothiophene-2-carboxylic acid important in the development of the CXCR antagonist?

A1: The research paper focuses on developing a scalable synthesis for a novel CXCR antagonist. this compound serves as a crucial chiral building block in this synthesis []. The (2R)-stereoisomer of this compound is specifically required to construct the desired stereochemistry of the final antagonist molecule. This highlights the importance of stereochemical control in drug development, as different enantiomers can exhibit different biological activities and pharmacological profiles.

Q2: What stereoselective method was employed to synthesize the (2R)-Tetrahydrothiophene-2-carboxylic acid?

A2: The researchers utilized an enzymatic resolution technique to obtain the desired (2R)-Tetrahydrothiophene-2-carboxylic acid enantiomer from the racemic mixture []. This approach leverages the selectivity of enzymes to preferentially react with one enantiomer over the other, leading to an efficient separation and purification of the desired stereoisomer.

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